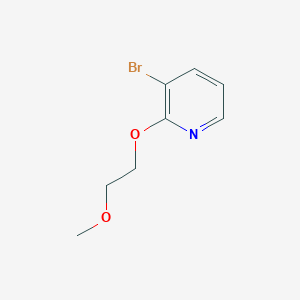

3-Bromo-2-(2-methoxyethoxy)pyridine

Description

Ubiquitous Presence and Significance of Pyridine (B92270) Scaffolds in Organic Synthesis

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental structural motif in organic chemistry. nih.govmdpi.com Its unique electronic properties, arising from the electronegative nitrogen atom which imparts a dipole moment and influences the ring's reactivity, make it a versatile component in synthesis. nih.gov Pyridine and its derivatives are not merely laboratory curiosities; they are integral components of a vast array of essential molecules. mdpi.com

In the pharmaceutical industry, the pyridine scaffold is a cornerstone of drug design, appearing in numerous medications, including antihistamines, anti-inflammatory agents, and anticancer compounds. nih.gov Beyond medicine, these compounds are crucial in the agrochemical sector, forming the basis for many insecticides, herbicides, and fungicides. nih.govresearchgate.net The utility of pyridines also extends to materials science, where they are used to create functional materials like conducting polymers and luminescent compounds. nih.govresearchgate.net The coenzyme NAD⁺, vital for cellular metabolism, prominently features a pyridine unit, highlighting its significance in biological systems. mdpi.com

Strategic Importance of Halogenated Pyridines as Versatile Synthetic Intermediates

Among the myriad of substituted pyridines, halogenated derivatives, or halopyridines, are of particular strategic importance. rsc.org The presence of a halogen atom (such as bromine, chlorine, or iodine) on the pyridine ring provides a reactive "handle" for chemists to perform a wide range of chemical transformations. This carbon-halogen bond is a key platform for forming new carbon-carbon and carbon-heteroatom bonds, which is a fundamental process in the construction of complex molecules. rsc.org

Halopyridines are essential building blocks for synthesizing a multitude of high-value compounds, especially in the pharmaceutical and agrochemical industries. rsc.org Their utility stems from their ability to participate in a variety of cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Stille reactions. nih.gov These powerful synthetic methods allow for the precise and efficient connection of the pyridine core to other molecular fragments. However, the synthesis of halopyridines themselves can be challenging. The electron-deficient nature of the pyridine ring makes it less reactive toward typical electrophilic halogenation reactions compared to benzene, often requiring harsh conditions. rsc.org Consequently, significant research has been dedicated to developing selective and efficient methods for halogenating pyridines, including the use of pyridine N-oxides or specialized phosphine (B1218219) reagents to control the position of halogenation.

Positioning of 3-Bromo-2-(2-methoxyethoxy)pyridine as a Key Research Target

3-Bromo-2-(2-methoxyethoxy)pyridine (CAS No. 760207-91-8) represents a highly functionalized and strategically important example of a halogenated pyridine intermediate. Its structure combines three key features that make it a valuable tool for synthetic chemists: the pyridine core, a bromine atom at the 3-position, and a 2-methoxyethoxy group at the 2-position.

The bromine atom serves as a prime site for cross-coupling reactions, enabling the introduction of a wide variety of substituents, such as aryl or alkyl groups, at this position. nih.gov The placement of the bromine at the 3-position is significant, as different positional isomers of bromopyridine exhibit distinct reactivity patterns. The alkoxy group at the adjacent 2-position electronically modifies the pyridine ring, influencing the reactivity of the bromine and other positions on the ring. Furthermore, the 2-methoxyethoxy side chain can enhance the solubility of the molecule and its derivatives in organic solvents and may offer potential for coordination with metal catalysts or interaction with biological targets.

This specific combination of functional groups makes 3-Bromo-2-(2-methoxyethoxy)pyridine a versatile building block for constructing complex, multi-substituted pyridine-containing molecules. Its utility is exemplified by research into structurally related compounds, where bromo-alkoxy-pyridines are used as key intermediates in the synthesis of novel compounds for medicinal chemistry, such as analogues of the anti-tubercular drug bedaquiline, and in the development of materials with specific optoelectronic properties. nih.govresearchgate.net The strategic positioning of its functional groups allows for sequential and controlled chemical modifications, positioning it as a key target for researchers aiming to build sophisticated molecular architectures.

Physicochemical Properties of 3-Bromo-2-(2-methoxyethoxy)pyridine

| Property | Value | Reference |

| CAS Number | 760207-91-8 | |

| Molecular Formula | C₈H₁₀BrNO₂ | |

| Molecular Weight | 232.07 g/mol | |

| Predicted Boiling Point | 260.9 ± 30.0 °C | |

| Predicted Density | 1.430 ± 0.06 g/cm³ | |

| Predicted pKa | 1.38 ± 0.22 |

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-(2-methoxyethoxy)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2/c1-11-5-6-12-8-7(9)3-2-4-10-8/h2-4H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKKROXWHYSDJAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=CC=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 3 Bromo 2 2 Methoxyethoxy Pyridine

Cross-Coupling Reaction Profiles

The carbon-bromine bond at the 3-position of the pyridine (B92270) ring in 3-Bromo-2-(2-methoxyethoxy)pyridine serves as a key handle for a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in constructing complex molecular architectures.

Suzuki-Miyaura Coupling with Boronic Acids

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds. In the context of 3-Bromo-2-(2-methoxyethoxy)pyridine, this reaction facilitates the introduction of aryl or vinyl substituents at the 3-position. The reaction typically involves a palladium catalyst, a base, and a boronic acid coupling partner. The general applicability of Suzuki-Miyaura coupling to bromopyridines suggests that 3-Bromo-2-(2-methoxyethoxy)pyridine would readily participate in such transformations, yielding 3-aryl- or 3-vinyl-2-(2-methoxyethoxy)pyridines. researchgate.netmdpi.com The reaction conditions, including the choice of palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), base (e.g., K₂CO₃, Cs₂CO₃), and solvent, can be optimized to achieve high yields of the desired coupled products. mdpi.comnih.gov The electronic nature and steric hindrance of the boronic acid can influence the reaction's efficiency. beilstein-journals.org

A study on the Suzuki-Miyaura cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids in the presence of Pd(PPh₃)₄ and K₃PO₄ in a 1,4-dioxane/water mixture at 85-95 °C yielded novel pyridine derivatives in moderate to good yields. mdpi.com This demonstrates the feasibility of such couplings on a substituted bromopyridine core.

Table 1: Representative Suzuki-Miyaura Coupling Reaction

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Not specified |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | Not specified |

This table is illustrative and based on general knowledge of Suzuki-Miyaura reactions on similar substrates.

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, a key transformation for synthesizing substituted alkynes. scirp.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.orgwikipedia.org For 3-Bromo-2-(2-methoxyethoxy)pyridine, Sonogashira coupling provides a direct route to 3-alkynyl-2-(2-methoxyethoxy)pyridines. The reactivity of bromopyridines in Sonogashira reactions is well-established, with 2-bromopyridines generally showing good reactivity. nih.gov

Research on the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes has shown that under optimized conditions, including a palladium catalyst, a phosphine (B1218219) ligand, and a copper(I) iodide additive in an amine solvent, the corresponding 2-amino-3-alkynylpyridines can be obtained in moderate to excellent yields. researchgate.net This suggests that 3-Bromo-2-(2-methoxyethoxy)pyridine would be a viable substrate for similar transformations.

Table 2: Typical Conditions for Sonogashira Coupling

| Catalyst System | Base | Solvent | Temperature |

| Pd(PPh₃)₂Cl₂/CuI | Et₃N | DMF | Room Temp. to 100 °C |

| Pd(OAc)₂/PPh₃/CuI | i-Pr₂NH | Toluene | Room Temp. to 80 °C |

This table presents common conditions for Sonogashira couplings.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for synthesizing arylamines. 3-Bromo-2-(2-methoxyethoxy)pyridine can be coupled with a variety of primary and secondary amines using this methodology to afford the corresponding 3-amino-2-(2-methoxyethoxy)pyridine derivatives. The choice of palladium catalyst, phosphine ligand, and base is crucial for the success of the reaction. chemspider.comnih.gov

A practical method for the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines has been developed, providing access to a range of secondary and tertiary aminopyridines. nih.gov The reaction mechanism generally involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired product and regenerate the catalyst. wikipedia.org

Kumada-Tamao Coupling Polymerization of Pyridine Monomers

The Kumada coupling is a powerful method for creating C-C bonds and has been used in the industrial-scale synthesis of complex molecules. wikipedia.orgresearchgate.net The reaction mechanism is believed to proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps at the metal center (either nickel or palladium). wikipedia.orgarkat-usa.org The choice of catalyst and reaction conditions can influence the outcome and efficiency of the coupling. arkat-usa.org

Nucleophilic Aromatic Substitution Pathways on the Pyridine Ring

The pyridine ring is generally susceptible to nucleophilic aromatic substitution (SNAAr), particularly at the 2- and 4-positions, due to the electron-withdrawing nature of the nitrogen atom which can stabilize the anionic Meisenheimer-type intermediate. stackexchange.comquimicaorganica.orgvaia.com In the case of 3-Bromo-2-(2-methoxyethoxy)pyridine, the bromine atom at the 3-position is not at an activated site for typical SNAAr reactions. Nucleophilic attack is more likely to occur at the 2- or 6-positions if a suitable leaving group were present there. However, the presence of the electron-donating 2-(2-methoxyethoxy) group would slightly deactivate the ring towards nucleophilic attack compared to unsubstituted pyridine.

The mechanism of nucleophilic aromatic substitution on a pyridine ring involves the addition of a nucleophile to form a resonance-stabilized anionic intermediate, followed by the elimination of a leaving group to restore aromaticity. dalalinstitute.com For substitution to occur at the 3-position, it would require harsh reaction conditions or a different mechanism, such as one involving the formation of a pyridyne intermediate.

Characterization of Organometallic Intermediates

The cross-coupling reactions involving 3-Bromo-2-(2-methoxyethoxy)pyridine proceed through various organometallic intermediates. The characterization of these transient species is crucial for understanding the reaction mechanisms and optimizing reaction conditions.

In palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings, key intermediates include:

Oxidative Addition Complex: A Pd(II) species formed by the insertion of the Pd(0) catalyst into the C-Br bond of 3-Bromo-2-(2-methoxyethoxy)pyridine.

Transmetalation Complex: Formed in the Suzuki-Miyaura reaction where the boronic acid-derived organic group replaces the bromide on the palladium center.

Amido Complex: In the Buchwald-Hartwig amination, this intermediate is formed after the deprotonation of the coordinated amine.

In Kumada-Tamao coupling, which can be catalyzed by nickel or palladium, the catalytic cycle also involves oxidative addition and transmetalation with the Grignard reagent, followed by reductive elimination. nih.gov The characterization of these intermediates often relies on spectroscopic techniques such as NMR and X-ray crystallography, though their transient nature can make direct observation challenging. Mechanistic studies on related systems have provided significant insight into the structures and reactivities of these organometallic species. beilstein-journals.orgnih.gov

Mechanistic Studies of Reaction Pathways

The reactivity of "3-Bromo-2-(2-methoxyethoxy)pyridine" is a subject of significant interest in synthetic chemistry, particularly concerning the elucidation of its reaction mechanisms. Understanding the pathways through which this molecule engages in various transformations is crucial for the development of novel synthetic methodologies and functional materials. This section delves into the mechanistic investigations of its reaction pathways, focusing on the role of Lewis acids in cycloaddition processes, catalyst-transfer mechanisms in polymerization, single electron transfer (SET) processes, and the use of real-time spectroscopic monitoring to unravel these intricate chemical dynamics.

Role of Lewis Acids in Cycloaddition Processes

Lewis acids play a pivotal role in modulating the reactivity of pyridine derivatives, including "3-Bromo-2-(2-methoxyethoxy)pyridine," particularly in cycloaddition reactions. The coordination of a Lewis acid to the nitrogen atom of the pyridine ring enhances its electrophilicity, thereby facilitating its participation in reactions that would otherwise be sluggish or completely inactive. bath.ac.uk

Research into the Lewis acid-promoted transformations of 2-alkoxypyridines has shown that these compounds can undergo nucleophilic displacement reactions with various amines, a process catalyzed by Lewis acids. nih.gov This activation is crucial for overcoming the inherent electron-rich nature of the pyridine ring. In the context of cycloadditions, such as [4+2] and [2π+2σ] reactions, Lewis acids are instrumental. For instance, BF₃ has been effectively used to catalyze the cycloaddition of dihydropyridines with bicyclobutanes. rsc.org Similarly, in situ generated alkynylaluminum reagents have been shown to participate in [4+2] cycloadditions with 2-pyrones that possess a Lewis basic donor site, proceeding with high regiocontrol at or below room temperature. nih.gov

While direct studies on "3-Bromo-2-(2-methoxyethoxy)pyridine" are not extensively documented, the principles derived from analogous systems suggest that the methoxyethoxy group could act as an internal Lewis basic site, potentially directing the coordination of a Lewis acid and influencing the stereochemical outcome of cycloaddition reactions. The electronic effect of the bromine atom at the 3-position would also modulate the reactivity of the pyridine ring in such transformations.

| Lewis Acid Type | Role in Cycloaddition | Example Reaction | Reference |

| Boron Trifluoride (BF₃) | Activation of dihydropyridines | [2π+2σ] cycloaddition with bicyclobutanes | rsc.org |

| Alkynylaluminum Reagents | In situ generation of reactive dienophiles | [4+2] cycloaddition with 2-pyrones | nih.gov |

| Zinc Nitrate | Activation of pyridines for nucleophilic substitution | Nucleophilic aromatic substitution | bath.ac.uk |

Elucidation of Catalyst-Transfer Mechanisms in Polymerization

The synthesis of well-defined conjugated polymers derived from pyridine units has been significantly advanced by the development of Kumada Catalyst-Transfer Polycondensation (KCTP). nih.govresearchgate.net This chain-growth mechanism offers precise control over polymer molecular weight and low polydispersity, which is a significant advantage over traditional step-growth polycondensations. nih.gov

The KCTP mechanism involves the intramolecular transfer of a transition metal catalyst, typically a Ni(II) species, along the growing polymer chain. acs.org For a monomer like "3-Bromo-2-(2-methoxyethoxy)pyridine," which would first be converted to its Grignard reagent derivative, the polymerization would proceed as follows:

Initiation: An initiator, often a cross-coupling partner, reacts with the Ni(0) catalyst.

Propagation: The catalyst undergoes oxidative addition to the C-Br bond of the monomer. The subsequent reductive elimination couples the monomer unit to the growing chain, and the Ni(0) catalyst then "walks" or transfers to the next available C-Br bond on the same polymer chain to repeat the process.

This catalyst-transfer process is crucial for the chain-growth nature of the polymerization. Studies on the KCTP of Grignard pyridine monomers have led to the synthesis of well-defined poly(pyridine-3,5-diyl) and poly(pyridine-2,5-diyl). acs.org The polymerization of AB₂-type monomers via KCTP has also been demonstrated to produce hyperbranched polymers with a high degree of branching. nih.gov The presence of the 2-(2-methoxyethoxy) substituent in "3-Bromo-2-(2-methoxyethoxy)pyridine" could influence the electronic properties and solubility of the resulting polymer, potentially leading to materials with novel optoelectronic or self-assembly characteristics.

| Polymerization Technique | Key Mechanistic Feature | Resulting Polymer Type | Reference |

| Kumada Catalyst-Transfer Polycondensation (KCTP) | Intramolecular catalyst transfer | Well-defined linear and hyperbranched conjugated polymers | nih.govresearchgate.netacs.orgnih.gov |

Investigation of Single Electron Transfer (SET) Processes

Single Electron Transfer (SET) represents a fundamental mechanistic pathway in organic chemistry and has been increasingly recognized in reactions involving pyridine derivatives. acs.org The electronic nature of the pyridine ring, which can be tuned by substituents, allows it to act as either an electron donor or acceptor under appropriate conditions.

Photocatalytic methods have been developed for the functionalization of pyridines that proceed via the formation of pyridinyl radicals generated through the single-electron reduction of pyridinium (B92312) ions. nih.govacs.org This process often involves the formation of an electron donor-acceptor (EDA) complex. For instance, a dithiophosphoric acid catalyst can act as a Brønsted acid to protonate the pyridine, and upon photoexcitation, the resulting dithiophosphate (B1263838) anion can act as a SET reductant to form the pyridinyl radical. nih.govacs.org

The investigation of frustrated Lewis pairs (FLPs) involving pyridine derivatives has also revealed the occurrence of SET from the Lewis base to the Lewis acid, leading to the formation of radical ion pairs. acs.org While direct evidence for SET processes involving "3-Bromo-2-(2-methoxyethoxy)pyridine" is sparse, its structure suggests potential participation in such pathways. The electron-withdrawing bromine atom and the electron-donating methoxyethoxy group would influence the redox potential of the molecule, making it a candidate for study in photoredox catalysis and other SET-mediated transformations. The attempt to prepare transition metal complexes with certain electron-rich pyridines has been shown to be unsuccessful due to SET processes from the pyridine. rsc.org

| Reaction Context | Role of Pyridine Derivative | Mechanistic Consequence | Reference |

| Photocatalytic Functionalization | Formation of Pyridinium Ion | Generation of Pyridinyl Radical via SET | nih.govacs.org |

| Frustrated Lewis Pair Chemistry | Lewis Base Component | Formation of Radical Ion Pair via SET | acs.org |

| Coordination Chemistry | Electron-Rich Ligand | Unsuccessful Complexation due to SET | rsc.org |

Reaction Mechanism Elucidation via Real-Time Spectroscopic Monitoring

The elucidation of complex reaction mechanisms benefits immensely from real-time monitoring techniques that can provide kinetic and structural information on transient intermediates. magritek.com Techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy and real-time nuclear magnetic resonance (NMR) spectroscopy are powerful tools for this purpose. acs.orgnih.govaps.orgrsc.orgrsc.orgyoutube.com

In-situ FTIR spectroscopy allows for the direct observation of vibrational modes of molecules as they change during a reaction. This technique has been used to study the adsorption of pyridine on catalyst surfaces, identifying Lewis and Brønsted acid sites and their interactions with the pyridine nitrogen. rsc.org For a reaction involving "3-Bromo-2-(2-methoxyethoxy)pyridine," in-situ FTIR could monitor the coordination of the pyridine nitrogen to a catalyst, changes in the C-Br bond, and the formation of new functional groups in real-time. youtube.com

Real-time NMR spectroscopy , particularly flow NMR and ultrafast 2D NMR, provides detailed structural information about species in solution as a reaction progresses. nih.govrsc.orgresearchgate.net This has been applied to monitor the synthesis of pyrimidines, confirming the existence of postulated intermediates and revealing new ones. nih.gov For investigating the reaction mechanisms of "3-Bromo-2-(2-methoxyethoxy)pyridine," real-time NMR could be employed to follow the consumption of the starting material, the formation and decay of intermediates, and the appearance of products, thereby providing a comprehensive kinetic and mechanistic picture. magritek.com

| Spectroscopic Technique | Information Provided | Application in Mechanistic Studies | Reference |

| In-situ FTIR Spectroscopy | Vibrational modes of functional groups | Monitoring catalyst-substrate interactions and bond formation/breaking | acs.orgaps.orgyoutube.comrsc.org |

| Real-time NMR Spectroscopy | Detailed structural and quantitative data | Identifying and characterizing transient intermediates and determining reaction kinetics | magritek.comnih.govrsc.orgrsc.orgresearchgate.net |

Advanced Applications of 3 Bromo 2 2 Methoxyethoxy Pyridine in Chemical Synthesis

Role as a Versatile Synthetic Building Block in Complex Molecule Synthesis

3-Bromo-2-(2-methoxyethoxy)pyridine serves as a versatile synthetic building block, primarily due to the presence of two key reactive sites: the bromine atom at the 3-position and the alkoxy group at the 2-position of the pyridine (B92270) ring. The bromine atom is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions allow for the introduction of a wide range of substituents at this position, enabling the construction of complex molecular architectures. pipzine-chem.comrsc.orgresearchgate.net

One of the most utilized transformations is the Suzuki-Miyaura coupling reaction , where the bromine atom is coupled with an organoboron reagent in the presence of a palladium catalyst. researchgate.netbeilstein-journals.orgresearchgate.netharvard.edu This reaction is highly efficient for forming new carbon-carbon bonds, allowing for the attachment of various aryl, heteroaryl, or alkyl groups. Another critical reaction is the Buchwald-Hartwig amination , a palladium-catalyzed process that forms a carbon-nitrogen bond between the bromopyridine and an amine. chemspider.comwikipedia.orgnih.govnih.govorganic-chemistry.org This method provides a direct route to a diverse array of aminopyridine derivatives. The ability to perform these and other cross-coupling reactions makes 3-Bromo-2-(2-methoxyethoxy)pyridine a key intermediate in the multi-step synthesis of intricate organic molecules. pipzine-chem.com

The general applicability of these reactions to bromopyridines is well-documented, highlighting the potential of 3-Bromo-2-(2-methoxyethoxy)pyridine in similar transformations. The table below illustrates the types of cross-coupling reactions applicable to this scaffold.

| Cross-Coupling Reaction | Reactant | Bond Formed | Potential Product Class |

| Suzuki-Miyaura Coupling | Organoboron Reagent (e.g., Ar-B(OH)₂) | C-C | Biaryl compounds, substituted pyridines |

| Buchwald-Hartwig Amination | Amine (e.g., R-NH₂) | C-N | Arylamines, N-heterocycles |

Strategic Contributions to Pharmaceutical Development Research

The pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds and approved drugs. rsc.orgnih.govnih.govresearchgate.net This is attributed to the pyridine ring's ability to engage in various non-covalent interactions with biological targets and its favorable physicochemical properties, such as improved water solubility. nih.gov

Intermediates for Neurological Disorder Therapeutics

Substituted pyridines are integral components in the synthesis of a variety of therapeutic agents, including those targeting the central nervous system. For instance, derivatives of pyridines have been synthesized and evaluated for their potential as analgesic, anticonvulsant, and antiparkinsonian agents. nih.govnih.gov The closely related compound, 3-bromo-2-ethoxypyridine, has been identified as a crucial intermediate in the preparation of drugs for treating nervous system diseases. pipzine-chem.com Given the structural similarities, 3-Bromo-2-(2-methoxyethoxy)pyridine is a promising candidate for the synthesis of novel compounds with potential therapeutic applications in neurological disorders. The functional groups on this molecule provide handles for synthetic modifications to fine-tune the pharmacological properties of the resulting drug candidates.

Scaffolds for Biologically Active Compounds

The pyridine nucleus is a cornerstone in the design and synthesis of a vast array of biologically active compounds, including anticancer agents. nih.govresearchgate.net The ability to easily modify the pyridine ring at multiple positions allows for the creation of large libraries of compounds for high-throughput screening. 3-Bromo-2-(2-methoxyethoxy)pyridine, with its defined points of reactivity, serves as an excellent starting scaffold for generating such diversity. By employing reactions like the Suzuki coupling and Buchwald-Hartwig amination, medicinal chemists can systematically introduce different functional groups and explore the structure-activity relationships of the resulting molecules, aiming to identify new and more effective therapeutic agents. nih.govresearchgate.netresearchgate.net

Development of Metal Chelators with Pyridine Scaffolds

Pyridine-containing ligands have been extensively investigated for their ability to form stable complexes with various metal ions. nih.govrsc.orgmdpi.comnih.govmdpi.com This property is crucial for the development of metal chelators, which are molecules designed to bind and remove excess or toxic metal ions from the body. Hydroxypyridinone-based chelators, for example, have shown high affinity for hard metal ions like iron and aluminum. mdpi.com Furthermore, macrocyclic ligands incorporating a pyridine unit have been synthesized and studied for their selective binding of heavy metal ions. mdpi.comnih.gov The pyridine nitrogen in 3-Bromo-2-(2-methoxyethoxy)pyridine, along with the potential for introducing other donor atoms through modification of the bromo and alkoxy groups, makes it a valuable precursor for the synthesis of novel metal-chelating agents.

The table below summarizes the potential applications of pyridine scaffolds in chelation therapy.

| Chelator Type | Target Metal Ions | Potential Therapeutic Application |

| Hydroxypyridinones | Fe(III), Al(III) | Iron overload disorders, Aluminum toxicity |

| Pyridine-armed Macrocycles | Heavy metals (e.g., Pb(II), Hg(II)) | Heavy metal poisoning |

Applications in Agrochemical Research and Crop Protection

The pyridine ring is a common structural motif in a wide range of agrochemicals, including herbicides, insecticides, and fungicides. nih.govnih.govresearchgate.netcolab.ws The development of new and more effective crop protection agents is a continuous effort to address challenges such as pest resistance and environmental concerns. researchgate.net

Enhancing Efficacy of Pesticides and Herbicides

3-Bromo-2-alkoxypyridines, such as 3-bromo-2-methoxypyridine, are recognized as important building blocks in the synthesis of high-efficiency, low-toxicity, and environmentally friendly pesticides. pipzine-chem.compipzine-chem.com The introduction of specific substituents onto the pyridine ring can significantly enhance the efficacy and selectivity of the resulting agrochemical. nih.gov 3-Bromo-2-(2-methoxyethoxy)pyridine, through synthetic transformations at its bromo position, can be used to create novel pesticide and herbicide candidates. The methoxyethoxy side chain can also influence the molecule's properties, such as solubility and uptake by plants or insects, potentially leading to improved performance. The versatility of this building block allows for the systematic modification of the molecular structure to optimize biological activity against specific pests or weeds while minimizing impact on non-target organisms and the environment. pipzine-chem.comresearchgate.net

Development of Novel Crop Protection Agents

The pyridine ring is a key structural motif in a multitude of successful agrochemicals. While direct research on 3-Bromo-2-(2-methoxyethoxy)pyridine in crop protection is not extensively published, the broader class of pyridine derivatives has a well-established role in the development of new fungicides, insecticides, and herbicides. pipzine-chem.compipzine-chem.com The functional groups on 3-Bromo-2-(2-methoxyethoxy)pyridine make it an attractive scaffold for the synthesis of new active ingredients.

The bromine atom can serve as a handle for cross-coupling reactions, allowing for the introduction of various substituents to explore structure-activity relationships. The methoxyethoxy side chain can influence the compound's solubility, lipophilicity, and metabolic stability within the plant and target pest, which are critical parameters for efficacy and environmental safety.

Research on related pyridine compounds has demonstrated significant fungicidal activity. For instance, the novel fungicide SYP-Z048, a pyridine derivative, has shown high efficacy against a range of plant pathogens. nih.gov It inhibits the mycelial growth of various ascomycota and basidiomycota at low concentrations. nih.gov The development of such compounds underscores the potential of pyridine-based molecules in creating highly effective and selective crop protection agents. pipzine-chem.com

A study on functionalized pyridine derivatives as potential insecticidal agents against Aphis craccivora (cowpea aphid) revealed that the toxicity of the compounds was influenced by the substituents on the pyridine ring. nih.gov This highlights the importance of the specific functional groups, such as the methoxyethoxy group in the title compound, in modulating biological activity.

Table 1: Fungicidal Activity of a Related Pyridine Derivative (SYP-Z048)

| Pathogen | EC50 (μg/ml) |

|---|---|

| Monilinia fructicola | 0.013 |

| Botrytis cinerea | Not specified, but effective |

| Various ascomycota and basidiomycota | 0.008 to 1.140 |

| Oomycota | > 100 |

Data sourced from a study on the fungicide SYP-Z048. nih.gov

Integration into Material Science Research

The unique electronic and structural characteristics of 3-Bromo-2-(2-methoxyethoxy)pyridine make it a valuable building block in material science. The pyridine core, being an electron-deficient aromatic system, can be incorporated into polymers and organic molecules to tailor their electronic and photophysical properties.

Development of Advanced Polymers and Coatings

The synthesis of polymers containing ether side chains is an area of active research for creating materials with tailored properties, such as solubility and processability. google.com While specific research on polymers derived from 3-Bromo-2-(2-methoxyethoxy)pyridine is limited, studies on related poly(aryl ether ketone)s with pyridyl groups on the side chains (Py-PAEKs) have shown that the incorporation of the pyridine moiety can enhance thermal stability. researchgate.net The methoxyethoxy group in 3-Bromo-2-(2-methoxyethoxy)pyridine could further improve the solubility of resulting polymers in common organic solvents, a desirable characteristic for polymer processing and coating applications. researchgate.net

Synthesis of Organic Electronic Devices

Pyridine-containing conjugated polymers are of significant interest for applications in organic electronic devices due to their distinct electronic properties. rsc.orghelsinki.fi The electron-deficient nature of the pyridine ring can facilitate electron transport, making such materials suitable for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). pipzine-chem.compipzine-chem.com The structural modification of pyridine derivatives is a key strategy in developing luminescent materials with high efficiency and long lifetimes for OLED technology. pipzine-chem.com The bromo- and methoxyethoxy-substituents on the title compound provide synthetic handles to create more complex conjugated structures for these applications.

Design of N-Type π-Conjugated Polymers

The development of n-type (electron-transporting) π-conjugated polymers is crucial for the advancement of organic electronics, particularly for the fabrication of efficient organic photovoltaic devices and complementary logic circuits. The electron-deficient pyridine ring is a promising building block for n-type materials. acs.org By incorporating pyridine units into a polymer backbone, the lowest unoccupied molecular orbital (LUMO) energy level can be lowered, facilitating electron injection and transport. The synthesis of conjugated polymers containing 2,6-substituted pyridine derivatives has been explored for applications such as ion sensing, demonstrating the versatility of pyridine-based polymers. rsc.orghelsinki.fi The specific substitution pattern of 3-Bromo-2-(2-methoxyethoxy)pyridine offers a unique monomer for the design of novel n-type materials.

Exploration as Anolytes in Nonaqueous Redox Flow Batteries

Nonaqueous redox flow batteries (RFBs) are a promising technology for large-scale energy storage. The development of stable and high-performance anolytes (the negative electrolyte) is a key challenge. Pyridinium-based compounds have emerged as promising candidates for anolytes due to their tunable redox potentials and good solubility in organic electrolytes. researchgate.netrsc.org Research has shown that the structural modification of the pyridine core is critical for achieving the desired electrochemical properties, including a low reduction potential and high stability of the radical species. researchgate.netrsc.org

While 3-Bromo-2-(2-methoxyethoxy)pyridine itself is not a pyridinium (B92312) salt, it can be readily converted into one. The substituents on the pyridine ring can significantly influence the electrochemical behavior. For instance, a study on benzoylpyridinium-based anolytes demonstrated stable cycling in an aqueous RFB. acs.org In nonaqueous systems, a library of bispyridinium compounds has been synthesized and studied, revealing that their electrochemical performance can be systematically tuned. nih.gov The unique substitution of 3-Bromo-2-(2-methoxyethoxy)pyridine could lead to novel pyridinium-based anolytes with tailored properties for high-performance nonaqueous RFBs.

Table 2: Properties of Pyridinium-Based Anolytes for Redox Flow Batteries

| Compound Type | Key Features | Potential Application | Reference |

|---|---|---|---|

| 4-aryl pyridinium salts | Low redox potentials (-1.6 to -1.9 V vs. Fc/Fc⁺), tunable solubility | Nonaqueous RFB | researchgate.net |

| Viologen molecules | Reduction potential as low as 2.74 V vs. Li/Li⁺, good structural stability | Organic RFBs | rsc.org |

| Benzoylpyridinium-based anolyte | Stable one-electron cycling | Aqueous RFB | acs.org |

| Bispyridinium compounds | Tunable redox characteristics | Nonaqueous RFB | nih.gov |

This table summarizes findings from research on various pyridinium-based anolytes.

Computational and Theoretical Studies on 3 Bromo 2 2 Methoxyethoxy Pyridine

Quantum Chemical Investigations of Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful lens through which to examine the electronic structure and predict the chemical behavior of molecules.

Density Functional Theory (DFT) has become a standard method for investigating the properties of substituted pyridines. ias.ac.innih.gov By approximating the complex many-electron problem to one involving the electron density, DFT provides a computationally tractable yet accurate framework for studying these systems. researchgate.net Functionals like B3LYP are commonly employed to explore the structures, stabilities, and aromaticities of a wide range of pyridine (B92270) derivatives. nih.gov

In the context of substituted pyridines, DFT is instrumental in predicting various properties. For instance, it can be used to calculate nucleophilicity, a key factor in the application of pyridines as organocatalysts. ias.ac.in Studies have shown that DFT calculations can effectively predict the nucleophilic behavior of substituted pyridines by examining parameters like HOMO-LUMO energies. ias.ac.in Furthermore, DFT has been successfully applied to understand the adsorption of pyridine on surfaces, providing insights into the formation of different chemical bonds. aps.org The choice of functional and basis set, such as B3LYP with 6-311+G(d,p), is crucial for obtaining results that are consistent with experimental data. mdpi.com

While DFT is a powerful tool, the choice of functional can significantly impact the accuracy of the results, especially for excited-state properties. acs.org For example, global hybrid functionals like B3LYP and PBE0 may produce excitation energies that deviate from benchmark results, while other functionals like CAM-B3LYP and ωB97XD have shown better agreement. acs.org

Theoretical calculations are crucial for predicting the electronic properties and identifying the reactive sites of a molecule like 3-Bromo-2-(2-methoxyethoxy)pyridine. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the electrostatic potential (ESP) map.

The HOMO energy is associated with the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity. For substituted pyridines, the nature and position of the substituents significantly influence these frontier orbitals. Electron-donating groups tend to increase the HOMO energy, enhancing nucleophilicity, while electron-withdrawing groups lower the LUMO energy, increasing electrophilicity. mdpi.com

The electrostatic potential map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For a substituted pyridine, the nitrogen atom is expected to be a site of negative potential, making it a primary center for protonation and electrophilic attack. The bromine atom, being electronegative, will also influence the charge distribution on the pyridine ring.

Table 1: Predicted Electronic Properties of a Model Substituted Pyridine

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |

| Dipole Moment | 2.1 D | Molecular polarity |

Note: The values presented in this table are hypothetical and for illustrative purposes for a model substituted pyridine. Actual values for 3-Bromo-2-(2-methoxyethoxy)pyridine would require specific DFT calculations.

Spectroscopic Characterization through Theoretical Modeling

Computational modeling plays a vital role in the interpretation and assignment of experimental spectra, providing a deeper understanding of the molecule's vibrational and electronic transitions.

Theoretical vibrational analysis, typically performed using DFT, is a powerful tool for assigning the peaks observed in experimental Infrared (IR) and Raman spectra of pyridine derivatives. nih.govacs.org By calculating the harmonic vibrational frequencies, one can correlate the computed modes with the experimental bands. This process aids in the definitive assignment of complex vibrational spectra, which can be challenging to interpret solely based on empirical correlations. nih.gov

For substituted pyridines, the vibrational modes are influenced by the mass and electronic effects of the substituents. For instance, the presence of a bromine atom and a methoxyethoxy group in 3-Bromo-2-(2-methoxyethoxy)pyridine will lead to characteristic vibrations that can be predicted computationally. The calculations can help to distinguish between different isomers and conformers by highlighting subtle differences in their vibrational spectra. It's important to note that calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the computational methods. acs.org

Table 2: Predicted Vibrational Frequencies for a Model Substituted Pyridine

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| ν(C-H) | 3100-3000 | Aromatic C-H stretching |

| ν(C=N) | 1600-1550 | Pyridine ring C=N stretching |

| ν(C=C) | 1580-1450 | Pyridine ring C=C stretching |

| ν(C-O) | 1250-1000 | Ether C-O stretching |

| ν(C-Br) | 700-500 | C-Br stretching |

Note: This table provides a general range for characteristic vibrations in a substituted pyridine and is for illustrative purposes. Precise frequencies for 3-Bromo-2-(2-methoxyethoxy)pyridine would require specific calculations.

Computational prediction of Nuclear Magnetic Resonance (NMR) chemical shifts has become an invaluable tool for the structural elucidation of organic molecules, including pyridine derivatives. mdpi.comstenutz.euacs.org Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can provide theoretical ¹H and ¹³C NMR chemical shifts that are in good agreement with experimental data. uncw.edu

These predictions are particularly useful for assigning signals in complex spectra and for distinguishing between constitutional isomers or different conformations of a molecule. uncw.edunih.gov The accuracy of the predicted chemical shifts depends on several factors, including the level of theory, the basis set, and the inclusion of solvent effects. mdpi.com For complex molecules, considering a Boltzmann-weighted average of the chemical shifts of the most stable conformers can lead to more accurate predictions. uncw.edu

For 3-Bromo-2-(2-methoxyethoxy)pyridine, theoretical NMR predictions would be instrumental in assigning the signals for the protons and carbons on the pyridine ring and the methoxyethoxy side chain. The calculated shifts would reflect the electronic environment of each nucleus, influenced by the bromine atom and the ether linkage.

Table 3: Predicted ¹³C NMR Chemical Shifts for a Model Substituted Pyridine

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 | 160.5 |

| C3 | 115.2 |

| C4 | 138.9 |

| C5 | 123.7 |

| C6 | 149.8 |

Note: The values in this table are hypothetical for a model substituted pyridine. Accurate predictions for 3-Bromo-2-(2-methoxyethoxy)pyridine require specific computational analysis.

Mechanistic Insights from Computational Simulations

For instance, in the context of reactions involving 3-Bromo-2-(2-methoxyethoxy)pyridine, computational studies could be employed to investigate its role in cross-coupling reactions or its behavior under various reaction conditions. mdpi.com Simulations can help to understand the role of catalysts, the effect of solvents, and the factors that control regioselectivity and stereoselectivity. Molecular dynamics (MD) simulations can further provide insights into the dynamic behavior of the molecule and its interactions with other species in solution. nih.govnih.gov These computational approaches are essential for rationalizing experimental observations and for designing new and more efficient synthetic methodologies. acs.org

Elucidation of Reaction Pathways and Transition States

The synthesis and functionalization of 3-Bromo-2-(2-methoxyethoxy)pyridine invariably involve a series of chemical reactions. Understanding the intricate details of these reaction pathways at a molecular level is crucial for optimizing reaction conditions, improving yields, and minimizing the formation of unwanted byproducts. Computational chemistry provides a virtual laboratory to map out these pathways and identify the fleeting, high-energy transition states that govern the rate and outcome of a reaction. arxiv.org

One of the most pertinent reactions for a bromo-substituted pyridine like this is the Suzuki-Miyaura cross-coupling reaction. nih.govrsc.org This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. nih.gov Theoretical studies, often employing Density Functional Theory (DFT), can be used to model the entire catalytic cycle of the Suzuki-Miyaura reaction for 3-Bromo-2-(2-methoxyethoxy)pyridine. This would involve calculating the geometries and energies of all reactants, intermediates, transition states, and products.

Key steps in the catalytic cycle that can be elucidated include:

Oxidative Addition: The initial step where the palladium catalyst inserts into the carbon-bromine bond of 3-Bromo-2-(2-methoxyethoxy)pyridine.

Transmetalation: The transfer of the organic group from the organoboron reagent to the palladium center.

Reductive Elimination: The final step where the new carbon-carbon bond is formed, and the palladium catalyst is regenerated.

By modeling these steps, researchers can gain insights into the rate-determining step of the reaction and understand how factors such as the choice of ligand on the palladium catalyst, the base, and the solvent influence the reaction's efficiency. rsc.org

Interactive Table: Hypothetical Transition State Geometries in the Suzuki-Miyaura Reaction of 3-Bromo-2-(2-methoxyethoxy)pyridine

| Reaction Step | Key Atoms Involved | Imaginary Frequency (cm⁻¹) | Description |

| Oxidative Addition | C-Br, Pd | -350 | Elongation of the C-Br bond and formation of new C-Pd and Br-Pd bonds. |

| Transmetalation | Pd, B, C (aryl) | -250 | Transfer of the aryl group from the boronic acid to the palladium center. |

| Reductive Elimination | Pd, C (pyridine), C (aryl) | -400 | Formation of the new C-C bond between the pyridine ring and the aryl group. |

Note: The data in this table is hypothetical and serves to illustrate the type of information that can be obtained from computational studies.

Energetic Profiling of Synthetic Transformations

Beyond just mapping the pathway, computational chemistry allows for the quantitative assessment of the energy changes that occur during a chemical transformation. This energetic profiling is critical for determining the feasibility and spontaneity of a reaction under specific conditions. unjani.ac.id

For the synthesis of 3-Bromo-2-(2-methoxyethoxy)pyridine itself, or its subsequent reactions, DFT calculations can provide key thermodynamic data such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of the reaction. unjani.ac.idresearchgate.net A negative ΔG indicates a spontaneous reaction, while a positive value suggests the reaction is non-spontaneous under the given conditions.

For instance, the synthesis of 3-Bromo-2-(2-methoxyethoxy)pyridine might involve the etherification of 3-bromo-2-hydroxypyridine (B31989) with 2-methoxyethanol. A computational study could model this reaction to determine its energetic profile. This would involve calculating the energies of the reactants, the deprotonated 3-bromo-2-hydroxypyridine, the transition state for the nucleophilic attack, and the final products. The calculated activation energy (the energy difference between the reactants and the transition state) would provide a quantitative measure of the reaction's kinetic barrier.

Interactive Table: Hypothetical Energetic Profile for the Etherification of 3-Bromo-2-hydroxypyridine

| Species | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | 0.0 | 0.0 |

| Deprotonated Intermediate | +5.2 | +4.8 |

| Transition State | +25.7 | +28.1 |

| Products | -15.3 | -14.9 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Such energetic profiling helps in selecting the optimal reaction temperature, solvent, and catalyst to overcome the activation barrier efficiently. unjani.ac.id

In Silico Design and Optimization of Pyridine-Based Compounds

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs. researchgate.netbohrium.com Computational methods play a pivotal role in the rational design and optimization of new pyridine-based drug candidates. 3-Bromo-2-(2-methoxyethoxy)pyridine can serve as a starting point or a fragment for the design of new bioactive molecules.

In silico techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies are central to this process.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. nih.govnih.gov For example, if 3-Bromo-2-(2-methoxyethoxy)pyridine derivatives are being investigated as kinase inhibitors, molecular docking can be used to predict how they will bind to the ATP-binding site of the target kinase. The docking results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. This information is invaluable for designing modifications to the parent molecule to enhance its potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. By developing a QSAR model for a set of pyridine derivatives, researchers can predict the activity of new, unsynthesized compounds. nih.gov This allows for the prioritization of synthetic efforts on the most promising candidates, saving time and resources. The model can highlight which structural features, such as the nature and position of substituents on the pyridine ring, are most important for activity.

Interactive Table: Key Descriptors in QSAR Models for Pyridine Derivatives

| Descriptor | Description | Potential Impact on Activity |

| LogP | Lipophilicity | Affects membrane permeability and binding to hydrophobic pockets. |

| Molecular Weight | Size of the molecule | Can influence binding site accessibility and pharmacokinetic properties. |

| Hydrogen Bond Donors/Acceptors | Number of potential hydrogen bonding sites | Crucial for specific interactions with biological targets. |

| Electrostatic Potential | Distribution of charge on the molecule's surface | Guides electrostatic interactions with the target protein. |

Through these computational approaches, the journey from a simple chemical compound like 3-Bromo-2-(2-methoxyethoxy)pyridine to a potentially life-saving drug can be made more efficient and rational. The synergy between experimental synthesis and in silico design continues to drive innovation in the development of novel pyridine-based therapeutics.

Future Directions and Emerging Research Avenues for 3 Bromo 2 2 Methoxyethoxy Pyridine

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The inherent electronic properties of 3-Bromo-2-(2-methoxyethoxy)pyridine, shaped by its substituent pattern, pave the way for the exploration of new chemical transformations. The interplay between the electron-withdrawing bromine atom and the electron-donating 2-(2-methoxyethoxy) group can be exploited to achieve novel reactivity.

Future research is anticipated to focus on advanced cross-coupling reactions. While Suzuki and Buchwald-Hartwig couplings are established methods for functionalizing bromopyridines, the development of novel catalytic systems could enable previously inaccessible transformations. wikipedia.orgyoutube.com This includes the exploration of less common coupling partners and the development of tandem reactions that form multiple bonds in a single operation. For instance, a one-pot reaction could involve an initial cross-coupling at the bromine position, followed by a C-H functionalization at another site on the pyridine (B92270) ring. youtube.com

Furthermore, the strategic activation of C-H bonds presents a frontier for innovation. youtube.comrsc.org Research into directing group-free C-H functionalization at positions other than the bromine-bearing carbon could lead to the efficient synthesis of polysubstituted pyridines. nih.gov The 2-alkoxy group may itself act as a directing group, influencing the regioselectivity of such reactions. The development of photocatalytic methods for C-H functionalization also represents a promising avenue for achieving novel reactivity under mild conditions. nih.gov

Unprecedented transformations could also be discovered through the investigation of ring-opening and rearrangement reactions. The specific substitution pattern of 3-Bromo-2-(2-methoxyethoxy)pyridine might allow for unique skeletal editing, leading to the formation of entirely new heterocyclic systems. nih.gov

| Reaction Type | Potential for Novelty | Key Research Focus |

| Cross-Coupling | Tandem and Cascade Reactions | Development of multifunctional catalysts, exploration of new coupling partners. |

| C-H Functionalization | Regioselective and Directing-Group-Free Methods | Utilization of the inherent directing ability of substituents, photocatalysis. nih.govnih.gov |

| Ring Transformations | Skeletal Editing and Rearrangements | Investigation of reaction conditions that promote ring-opening or rearrangement. nih.gov |

Development of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly integral to modern synthetic chemistry. Future research on 3-Bromo-2-(2-methoxyethoxy)pyridine will likely prioritize the development of more sustainable and environmentally benign synthetic routes.

A key area of focus will be the use of greener solvents and catalysts. This includes exploring reactions in water, ionic liquids, or deep eutectic solvents to replace traditional volatile organic compounds. The development of magnetically recoverable catalysts or catalysts based on earth-abundant metals would also contribute to a more sustainable process. nih.gov For instance, the synthesis of pyridine derivatives has been achieved using zeolite catalysts in a thermo-catalytic process. rsc.org

Multicomponent reactions (MCRs) offer a powerful strategy for improving atom economy and reducing waste. nih.gov Designing novel MCRs that incorporate a synthon equivalent to 3-Bromo-2-(2-methoxyethoxy)pyridine or lead to its formation in a one-pot process would be a significant advancement.

Furthermore, the use of alternative energy sources such as microwave irradiation or ultrasound could lead to faster reaction times, higher yields, and reduced energy consumption. pitt.edu These techniques have been successfully applied to the synthesis of various pyridine derivatives and could be adapted for the preparation and functionalization of the target molecule.

Expansion of Applications in Emerging Technologies and Interdisciplinary Fields

The unique structural features of 3-Bromo-2-(2-methoxyethoxy)pyridine make it a promising candidate for applications in a range of emerging technologies and interdisciplinary fields.

In materials science, functionalized pyridines are being explored for their use in organic electronics. The combination of a conjugated pyridine core and a flexible, solubilizing side chain in 3-Bromo-2-(2-methoxyethoxy)pyridine suggests its potential as a building block for organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). nih.govacs.orgrsc.orgacs.org The bromine atom provides a convenient handle for further functionalization to tune the electronic properties, while the methoxyethoxy side chain can enhance solubility and processability, which are crucial for device fabrication. nih.govacs.org The synthesis of polymers incorporating this monomer unit could lead to new materials with interesting optical and electronic properties. nih.govyoutube.com

The pyridine nitrogen and the ether oxygens in the side chain provide potential coordination sites for metal ions, suggesting applications in catalysis and sensor technology. As a ligand, 3-Bromo-2-(2-methoxyethoxy)pyridine could be used to create novel transition metal complexes with tailored catalytic activities. univ-rennes.frrsc.orgacs.org The development of pyridonate-based catalysts is an active area of research. rsc.org The ability to bind to specific metal ions could also be exploited for the development of chemical sensors.

In medicinal chemistry, the pyridine scaffold is a common motif in pharmaceuticals. nih.gov The specific substitution pattern of 3-Bromo-2-(2-methoxyethoxy)pyridine could be a starting point for the design of new bioactive molecules. The bromine atom allows for facile diversification of the structure through cross-coupling reactions, enabling the exploration of structure-activity relationships.

| Field | Potential Application | Rationale |

| Materials Science | Organic Electronics (OLEDs, OFETs), Functional Polymers | Combination of a conjugated core, a handle for functionalization (Br), and a solubilizing side chain. nih.govacs.orgrsc.orgacs.orgnih.govacs.org |

| Catalysis | Ligand for Transition Metal Catalysts | Presence of multiple coordination sites (N, O) for metal binding. univ-rennes.frrsc.orgacs.org |

| Medicinal Chemistry | Scaffold for Drug Discovery | The pyridine core is a known pharmacophore, and the bromine atom allows for library synthesis. nih.gov |

Advanced Computational Approaches for Rational Design and Property Prediction

Computational chemistry offers powerful tools for accelerating research and development. For 3-Bromo-2-(2-methoxyethoxy)pyridine, advanced computational approaches can provide valuable insights into its properties and reactivity, guiding experimental efforts.

Density Functional Theory (DFT) calculations can be employed to predict molecular geometries, electronic structures, and spectroscopic properties. researchgate.netmdpi.comdntb.gov.uaresearchgate.net This information is crucial for understanding the molecule's reactivity and for interpreting experimental data. DFT studies can also be used to model reaction mechanisms, helping to elucidate the pathways of novel transformations and to optimize reaction conditions. rsc.org

Machine learning (ML) is emerging as a powerful tool for predicting the properties of small molecules. eyesopen.comarxiv.orgnurixtx.commdpi.com By training ML models on existing data for related pyridine derivatives, it may be possible to predict various properties of 3-Bromo-2-(2-methoxyethoxy)pyridine and its derivatives, such as solubility, reactivity, and potential biological activity. This approach can be used to screen virtual libraries of compounds before committing to their synthesis, saving time and resources.

The combination of computational screening and experimental validation will be a key strategy for the rational design of new materials and molecules based on the 3-Bromo-2-(2-methoxyethoxy)pyridine scaffold. This synergistic approach will enable researchers to more efficiently explore the vast chemical space accessible from this versatile building block.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Bromo-2-(2-methoxyethoxy)pyridine, and how are intermediates purified?

- Methodology :

- Bromination : Start with a pyridine precursor (e.g., 2-(2-methoxyethoxy)pyridine) and use brominating agents like NBS (N-bromosuccinimide) or Br₂ under controlled conditions (e.g., 70–120°C in DCM) .

- Etherification : Introduce the methoxyethoxy group via nucleophilic substitution using 2-methoxyethanol and a base (e.g., K₂CO₃ or NaH) in polar aprotic solvents (DMF or THF) .

- Purification : Column chromatography with silica gel and gradients of ethyl acetate/hexane is recommended for isolating intermediates. Confirm purity via TLC and HPLC (>95%) .

Q. How can spectroscopic techniques (NMR, MS, IR) confirm the structure of 3-Bromo-2-(2-methoxyethoxy)pyridine?

- Methodology :

- ¹H/¹³C NMR : Identify protons on the pyridine ring (δ 7.5–8.5 ppm) and methoxyethoxy groups (δ 3.4–4.5 ppm). Coupling patterns distinguish substitution positions .

- Mass Spectrometry (MS) : ESI-MS or EI-MS should show molecular ion peaks matching the molecular weight (C₈H₁₀BrNO₂, ~230–232 Da) and isotopic patterns for bromine .

- IR Spectroscopy : Detect C-Br stretching (~560 cm⁻¹) and ether C-O-C vibrations (~1100 cm⁻¹) .

Advanced Research Questions

Q. How does the methoxyethoxy substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology :

- Electronic Effects : The electron-donating methoxyethoxy group activates the pyridine ring toward electrophilic substitution but may deactivate positions for nucleophilic attacks. Use Pd catalysts (e.g., Pd(PPh₃)₄) and optimize base (Na₂CO₃) in THF/H₂O mixtures .

- Steric Considerations : The bulky substituent may hinder coupling at adjacent positions. Compare yields with/without protecting groups (e.g., SEM) to assess steric interference .

Q. What strategies resolve regioselectivity challenges in functionalizing 3-Bromo-2-(2-methoxyethoxy)pyridine?

- Methodology :

- Directed Ortho-Metalation (DoM) : Use directing groups (e.g., -OMe) to guide lithiation at specific positions. Quench with electrophiles (e.g., DMF for formylation) .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict reactive sites by analyzing Fukui indices or electrostatic potential maps .

Q. How can researchers address contradictions in reported catalytic applications of this compound?

- Methodology :

- Reproducibility Tests : Replicate literature procedures (e.g., catalytic C-H activation) while varying solvents, temperatures, and catalyst loadings. Monitor by GC-MS .

- Controlled Experiments : Compare results with analogous compounds (e.g., 3-Bromo-2-ethoxy-pyridine) to isolate substituent effects .

Q. What safety protocols are critical when handling 3-Bromo-2-(2-methoxyethoxy)pyridine in advanced studies?

- Methodology :

- Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to irritant properties (H315, H319, H335). Store at 4–8°C in airtight containers .

- Waste Disposal : Neutralize brominated waste with NaHCO₃ before disposal according to institutional guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.